Donepezil-d7 塩酸塩

概要

説明

Donepezil-d7 Hydrochloride is a deuterium-labeled derivative of Donepezil Hydrochloride, a potent acetylcholinesterase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Donepezil, which is widely prescribed for the treatment of Alzheimer’s disease .

科学的研究の応用

Donepezil-d7 Hydrochloride is extensively used in scientific research across various fields:

Chemistry: It serves as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.

Biology: The compound is used to investigate the biological effects of Donepezil and its interactions with biological molecules.

作用機序

Target of Action

Donepezil-d7 Hydrochloride, a deuterium labeled variant of Donepezil, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme responsible for the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning processes .

Mode of Action

Donepezil-d7 Hydrochloride acts as a potent and selective inhibitor of AChE . This results in enhanced cholinergic function, which can alleviate the symptoms of cognitive decline in conditions like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by Donepezil-d7 Hydrochloride is the cholinergic pathway . By inhibiting AChE, Donepezil-d7 Hydrochloride prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . This enhances cholinergic transmission, which is crucial for memory and learning processes .

Pharmacokinetics

The pharmacokinetics of Donepezil involves its absorption, distribution, metabolism, and excretion (ADME). Donepezil is well-absorbed with a high oral bioavailability . It undergoes metabolism primarily in the liver . The drug is eliminated through renal excretion . The half-life of Donepezil is approximately 70 hours, allowing for once-daily dosing .

Result of Action

The molecular effect of Donepezil-d7 Hydrochloride involves the increased availability of acetylcholine in the synaptic cleft . At the cellular level, Donepezil has been reported to promote the differentiation of oligodendrocyte precursor cells (OPCs) into oligodendrocytes (OLs), facilitating the formation of myelin sheaths . This could potentially contribute to the repair of myelin sheaths in demyelinating diseases .

Action Environment

The action, efficacy, and stability of Donepezil-d7 Hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the drug . .

生化学分析

Biochemical Properties

Donepezil-d7 Hydrochloride interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction is crucial as it increases the concentration of acetylcholine, a neurotransmitter, in the brain, which is beneficial in the management of Alzheimer’s disease .

Cellular Effects

Donepezil-d7 Hydrochloride has been shown to have protective effects on cells. For instance, it has been found to increase cell viability and decrease reactive oxygen species in cells exposed to hydrogen peroxide . It also influences cell function by impacting cell signaling pathways related to acetylcholine .

Molecular Mechanism

The molecular mechanism of action of Donepezil-d7 Hydrochloride involves binding to and inhibiting the enzyme acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain .

Temporal Effects in Laboratory Settings

The effects of Donepezil-d7 Hydrochloride have been studied over time in laboratory settings. It has been found that the drug undergoes oxidation, a vital step of drug metabolism . This process affects the pharmacokinetic and metabolic profiles of the drug .

Dosage Effects in Animal Models

In animal models, the effects of Donepezil-d7 Hydrochloride vary with different dosages . For instance, in a study involving mice, it was found that administration of donepezil preserved myelin, reduced glial cell reactivity, improved behavioral phenotypes, and increased lifespan .

Metabolic Pathways

Donepezil-d7 Hydrochloride is involved in the cholinergic pathway . It interacts with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine .

Transport and Distribution

Donepezil-d7 Hydrochloride is transported and distributed within cells and tissues. It can easily cross the blood-brain barrier due to its small size and lipophilic nature . This allows it to increase the concentration of acetylcholine in the brain .

Subcellular Localization

Given its mechanism of action, it is likely to be found in the vicinity of acetylcholinesterase, which is located in the synaptic cleft and on the outer surfaces of the cell membrane .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Donepezil-d7 Hydrochloride involves the incorporation of deuterium atoms into the Donepezil molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of Donepezil-d7 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals and ensure compliance with safety and environmental regulations .

化学反応の分析

Types of Reactions: Donepezil-d7 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, metabolic pathways, and potential interactions with other molecules .

Common Reagents and Conditions:

Oxidation: Donepezil-d7 Hydrochloride can be oxidized using mild oxidants such as Chloramine-T in an acidic medium.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride under controlled conditions to study the compound’s reductive stability.

Substitution: Substitution reactions involve the replacement of functional groups within the Donepezil-d7 molecule, often using nucleophilic or electrophilic reagents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Donepezil-d7 Hydrochloride. These products are analyzed using spectroscopic techniques such as UV, IR, NMR, and mass spectrometry to understand the compound’s chemical behavior .

類似化合物との比較

Donepezil-d7 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Similar compounds include:

Donepezil Hydrochloride: The non-deuterated form, widely used in clinical settings for Alzheimer’s disease treatment.

Donepezil-d7 Hydrochloride’s unique labeling allows for more precise studies of its metabolic and pharmacokinetic properties, making it a valuable tool in scientific research.

特性

IUPAC Name |

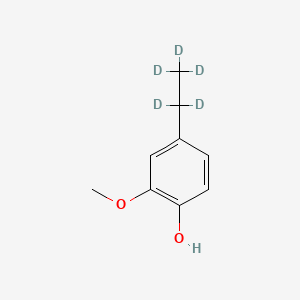

2-[[1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i3D,4D,5D,6D,7D,16D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAIAVWHZJNZQQ-KABCIJOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)OC)OC)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid](/img/structure/B584486.png)